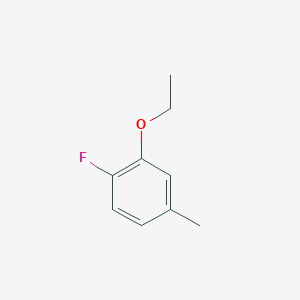
3-Ethynyltetrahydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyltetrahydro-2H-pyran-3-ol is a chemical compound with the molecular formula C7H10O2 It is a member of the 2H-pyran family, characterized by a six-membered ring containing one oxygen atom and a triple bond at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyltetrahydro-2H-pyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the propargyl Claisen rearrangement, where a propargyl alcohol undergoes cyclization to form the desired pyran ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions: 3-Ethynyltetrahydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-ethynyltetrahydro-2H-pyran-3-one.
Reduction: Formation of 3-ethenyltetrahydro-2H-pyran-3-ol or 3-ethyltetrahydro-2H-pyran-3-ol.
Substitution: Formation of 3-ethynyltetrahydro-2H-pyran-3-chloride or 3-ethynyltetrahydro-2H-pyran-3-bromide.
科学的研究の応用
3-Ethynyltetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethynyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in various biochemical reactions. For instance, it can act as an electrophile in nucleophilic addition reactions or as a ligand in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
3-Ethynyltetrahydro-2H-pyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Ethynyltetrahydro-2H-pyran-2-ol: Has the hydroxyl group at a different position, affecting its reactivity and biological activity.
3-Ethynyltetrahydro-2H-pyran-4-ol: Similar structure but with the hydroxyl group at the fourth position, leading to different chemical properties.
Uniqueness: 3-Ethynyltetrahydro-2H-pyran-3-ol is unique due to the presence of both a hydroxyl group and a triple bond at the third carbon position. This combination of functional groups provides versatility in chemical reactions and potential for diverse applications in research and industry .
特性
IUPAC Name |
3-ethynyloxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)4-3-5-9-6-7/h1,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGWTIRZGZOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCOC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol](/img/structure/B7894607.png)





![2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-](/img/structure/B7894640.png)




![3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B7894701.png)
